molecular formula C12H15BrO3 B1524549 2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid CAS No. 1182757-92-1

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid

Cat. No.: B1524549
CAS No.: 1182757-92-1
M. Wt: 287.15 g/mol
InChI Key: YVHMMTQUCMUJMW-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid is an organic compound that features a bromophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the butanoic acid chain.

    Coupling Reaction: The coupling of the bromophenyl group with the butanoic acid backbone.

Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the coupling reaction. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products

    Oxidation: Formation of 2-[(3-Hydroxyphenyl)methyl]-4-methoxybutanoic acid.

    Reduction: Formation of 2-[(3-Phenyl)methyl]-4-methoxybutanoic acid.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the methoxy and butanoic acid groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-4-methoxybutanoic acid
  • 2-[(3-Fluorophenyl)methyl]-4-methoxybutanoic acid
  • 2-[(3-Iodophenyl)methyl]-4-methoxybutanoic acid

Uniqueness

2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chlorinated, fluorinated, and iodinated counterparts, the bromine atom provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-4-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-16-6-5-10(12(14)15)7-9-3-2-4-11(13)8-9/h2-4,8,10H,5-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHMMTQUCMUJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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